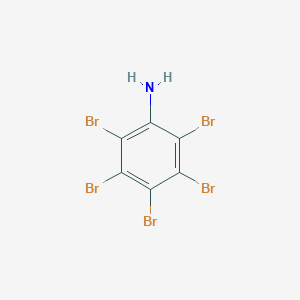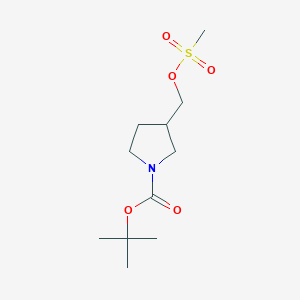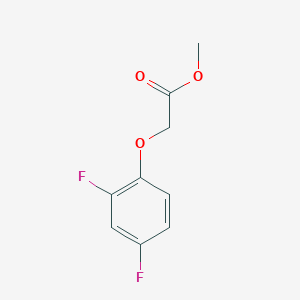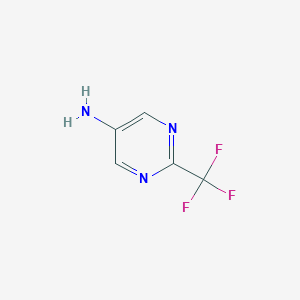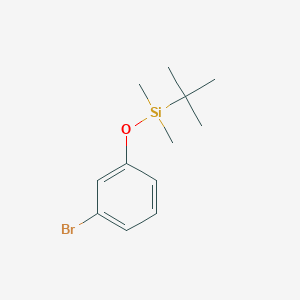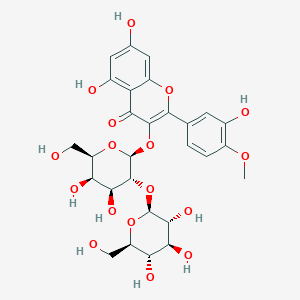
Propan-2-yl 2-(tetrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(tetrazol-1-yl)acetate, also known as PTAC, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and development. PTAC is a tetrazole derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(tetrazol-1-yl)acetate is not fully understood, but it is thought to act through multiple pathways. Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have a wide range of biochemical and physiological effects. In animal models, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to reduce inflammation and pain, indicating its potential as a treatment for inflammatory diseases. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been shown to inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have antioxidant properties, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Propan-2-yl 2-(tetrazol-1-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be modified to target specific tissues or cells. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have low toxicity in animal models, making it a safe compound to work with. However, Propan-2-yl 2-(tetrazol-1-yl)acetate has some limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to test specific hypotheses. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has a short half-life in vivo, making it difficult to study its long-term effects.
Future Directions
There are several future directions for Propan-2-yl 2-(tetrazol-1-yl)acetate research. One area of interest is the development of Propan-2-yl 2-(tetrazol-1-yl)acetate-based drug delivery systems. Propan-2-yl 2-(tetrazol-1-yl)acetate can be conjugated to other compounds to target specific tissues or cells, making it a promising candidate for targeted drug delivery. Another area of interest is the study of Propan-2-yl 2-(tetrazol-1-yl)acetate's mechanism of action. Understanding how Propan-2-yl 2-(tetrazol-1-yl)acetate works at the molecular level could lead to the development of more effective drugs. Finally, there is potential for Propan-2-yl 2-(tetrazol-1-yl)acetate to be used in combination with other drugs to enhance their effectiveness.
Synthesis Methods
Propan-2-yl 2-(tetrazol-1-yl)acetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-1,3-propanediol with acetic anhydride to form 2-acetoxy-1,3-propanediol. This intermediate is then reacted with sodium azide to form 2-azido-1,3-propanediol, which is further reacted with ethyl bromoacetate to form ethyl 2-(azido-1,3-dihydroxypropan-2-yl)acetate. Finally, this intermediate is reacted with sodium tetrazolate to form Propan-2-yl 2-(tetrazol-1-yl)acetate.
Scientific Research Applications
Propan-2-yl 2-(tetrazol-1-yl)acetate has been studied extensively for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, Propan-2-yl 2-(tetrazol-1-yl)acetate has been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Propan-2-yl 2-(tetrazol-1-yl)acetate has also been studied for its potential as a drug delivery system, as it can be conjugated to other compounds to target specific tissues or cells.
properties
CAS RN |
144774-73-2 |
|---|---|
Product Name |
Propan-2-yl 2-(tetrazol-1-yl)acetate |
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
propan-2-yl 2-(tetrazol-1-yl)acetate |
InChI |
InChI=1S/C6H10N4O2/c1-5(2)12-6(11)3-10-4-7-8-9-10/h4-5H,3H2,1-2H3 |
InChI Key |
SDGHIWDOXJNUHV-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
Canonical SMILES |
CC(C)OC(=O)CN1C=NN=N1 |
synonyms |
1H-Tetrazole-1-aceticacid,1-methylethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



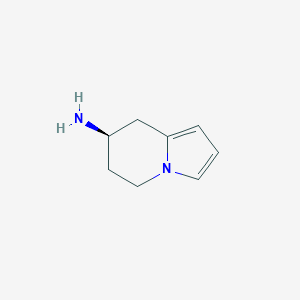

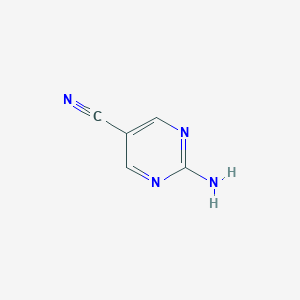
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
